molecular formula C10H13BrO3S B2955987 1-(3-Bromopropoxy)-4-methanesulfonylbenzene CAS No. 156450-83-8

1-(3-Bromopropoxy)-4-methanesulfonylbenzene

Cat. No. B2955987
CAS RN: 156450-83-8
M. Wt: 293.18
InChI Key: FSRCQASKMSSBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropoxy)-4-methanesulfonylbenzene, commonly referred to as 3-Bromopropoxy-Methanesulfonylbenzene (3-BPMSB), is an organic compound that is widely used in the synthesis of a variety of pharmaceuticals and other compounds. 3-BPMSB is a versatile reagent that is used in a variety of reactions, including alkylation, acylation, and condensation reactions. It is also used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

Scientific Research Applications

Radical-Scavenging Activity

Highly brominated compounds, including bromophenols, have been isolated from marine sources such as the red alga Symphyocladia latiuscula. These compounds, characterized by their bromination patterns and structural features including sulfone groups, exhibit potent radical-scavenging activities. Their radical-scavenging capabilities suggest potential applications in protecting against oxidative stress or in the development of antioxidant agents. This aligns with the broader research interest in brominated organic molecules for their bioactive properties, which could be relevant for the derivatives of 1-(3-Bromopropoxy)-4-methanesulfonylbenzene in exploring antioxidant applications (Duan, Li, & Wang, 2007).

Oxidative Bromination Catalysts

The use of silica-supported iron phosphate catalysts for oxidative bromination, particularly in methane conversion, highlights the importance of brominated compounds and their roles in catalysis. Such research may pave the way for the development of more efficient and stable catalysts for industrial applications, including the synthesis or modification of compounds like 1-(3-Bromopropoxy)-4-methanesulfonylbenzene. The ability to selectively brominate methane or other hydrocarbons with high efficiency and selectivity has significant implications for the chemical industry, suggesting potential research avenues for applying 1-(3-Bromopropoxy)-4-methanesulfonylbenzene in catalytic processes (Lin et al., 2010).

Aldose Reductase Inhibitory Effects

Bromophenols from the red alga Symphyocladia latiuscula have shown significant aldose reductase inhibitory activity. This enzyme plays a crucial role in the diabetic complications pathway, suggesting that brominated compounds like those studied could have therapeutic applications in managing or preventing diabetes-related conditions. Research in this area could extend to derivatives of 1-(3-Bromopropoxy)-4-methanesulfonylbenzene, exploring its potential as a framework for developing new aldose reductase inhibitors (Wang et al., 2005).

Mechanism of Action

Target of Action

Similar compounds such as (3-bromopropoxy)-tert-butyldimethylsilane are known to introduce propanol functionality to many pharmaceuticals . This suggests that the compound could potentially interact with a wide range of biological targets.

Mode of Action

It’s known that similar compounds can act as alkylating agents . Alkylating agents can transfer an alkyl group to the target molecule, which can lead to changes in its structure and function.

Biochemical Pathways

Given its potential role as an alkylating agent , it could potentially affect a wide range of biochemical pathways by modifying the structure of key biomolecules.

Result of Action

As an alkylating agent , it could potentially cause structural modifications in target molecules, leading to changes in their function.

properties

IUPAC Name

1-(3-bromopropoxy)-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3S/c1-15(12,13)10-5-3-9(4-6-10)14-8-2-7-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRCQASKMSSBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.